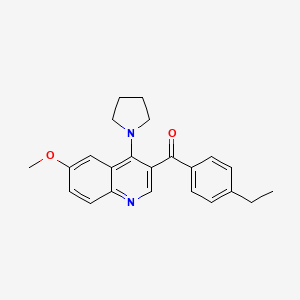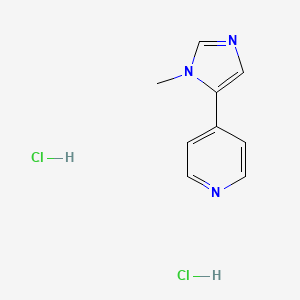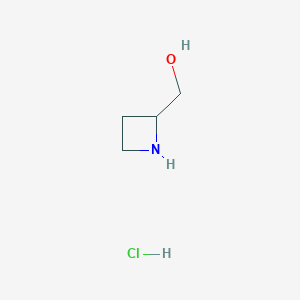
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for exploring various areas of study, including medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used in various scientific research applications, including:
Medicinal Chemistry: It is used to develop new drugs and study their interactions with biological targets.
Drug Discovery: It helps in identifying new drug candidates and understanding their mechanisms of action.
Materials Science: It is used to explore new materials with unique properties.
Vorbereitungsmethoden
The synthesis of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists . The synthetic strategies include:
Ring Construction: This involves creating the pyrrolidine ring from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.
Functionalization of Preformed Pyrrolidine Rings: This includes the functionalization of preformed pyrrolidine rings, such as proline derivatives.
Analyse Chemischer Reaktionen
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wirkmechanismus
The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
3-(4-ethylbenzoyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2-one: This compound has a similar structure but different functional groups.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups attached to the pyrrolidine ring.
Eigenschaften
IUPAC Name |
(4-ethylphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-16-6-8-17(9-7-16)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMVYFIMUXRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2374528.png)
![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

![3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2374547.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)
![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)
